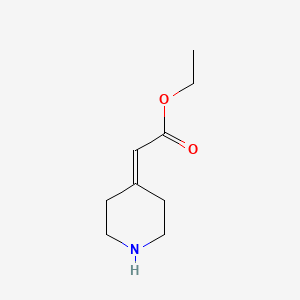

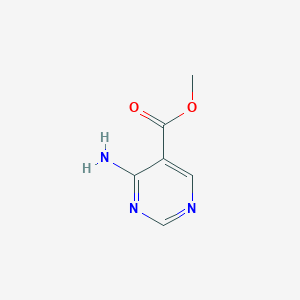

Methyl 4-aminopyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-aminopyrimidine-5-carboxylate (MAPC) is a compound that is used in various scientific research applications. It is a heterocyclic compound with a pyrimidine ring structure and a carboxylate group. MAPC is a versatile compound that has been used in various fields such as medicinal chemistry, materials science, and biochemistry.

科学的研究の応用

Synthesis of N-Modified 4-Aminopyridine Derivatives

Methyl 4-aminopyrimidine-5-carboxylate is involved in the synthesis of N-modified 4-aminopyridine derivatives. A study demonstrated that 3-Methyl-5-nitropyrimidin-4(3H)-one can react with enaminones to cause ring transformation, leading to functionalized 4-aminopyridines, indicating the flexibility of introducing various amino groups at the 4-position and modifying adjacent positions (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

Synthesis of Aminopyrimidine Series

The compound is also central in the synthesis of aminopyrimidine series, which includes potential 5-HT(1A) agonists. One study identified a compound from a high throughput screen showing moderate potency for 5-HT(1A) in binding and functional assays, indicating its use in pharmacological contexts (Dounay et al., 2009).

Construction of Pyrroles and Other Heterocycles

This compound aids in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles. A study showed a simple two-step process starting from N-protected α-amino acids, leading to the synthesis of pyrroles and pyrrolidine derivatives (Grošelj et al., 2013).

Synthesis of Antimicrobial Agents

This compound is used in synthesizing potential antimicrobial agents. For example, ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate was used to produce compounds tested for antimicrobial activity against pathogenic microorganisms, highlighting its importance in medicinal chemistry (El-kerdawy et al., 1990).

One-Pot Synthesis of Pyrroles

It is also significant in the one-pot synthesis of pyrroles. A study utilized a FeCl2/Et3N binary catalytic system to synthesize methyl 4-aminopyrrole-2-carboxylates, showcasing the compound's role in creating functionalized pyrrole derivatives (Galenko et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-aminopyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGFEYSMPKNABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596644 |

Source

|

| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

714975-53-8 |

Source

|

| Record name | Methyl 4-aminopyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does methyl 4-aminopyrimidine-5-carboxylate contribute to the formation of luminescent metal complexes?

A: this compound acts as a building block in a metal-mediated self-assembly process with isocyanides. In the presence of Palladium(II) or Platinum(II) ions, it participates in the formation of C,N-cyclometalated acyclic diaminocarbene (ADC) ligands. These ligands, when coordinated to the metal center, create complexes capable of phosphorescence. The study highlights that the luminescence observed, particularly in the solid state, arises from the triplet-state metal/metal-to-ligand charge-transfer (3MMLCT) []. This means that upon excitation, an electron transitions from an orbital primarily located on the metal to one primarily located on the ligand, and this excited state then relaxes to the ground state by emitting light. The structure of the this compound derived ligand and its interaction with the metal center are crucial for enabling this phosphorescent behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。